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Executive Summary

Stevioside E is a minor steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni
plant. As with other steviol glycosides, it is utilized as a high-intensity, zero-calorie sweetener.
The toxicological and safety profile of Stevioside E is primarily established through a read-
across approach from the extensive data available for the major steviol glycosides, namely
stevioside and rebaudioside A, and their common metabolite, steviol. This approach is
scientifically justified by the shared metabolic fate of all steviol glycosides, which are
hydrolyzed to steviol by the gut microbiota.

Global regulatory bodies, including the Joint FAO/WHO Expert Committee on Food Additives
(JECFA) and the European Food Safety Authority (EFSA), have established a group
Acceptable Daily Intake (ADI) for all steviol glycosides of 4 milligrams per kilogram of body
weight per day, expressed as steviol equivalents.[1][2][3] This ADI is based on the no-
observed-adverse-effect level (NOAEL) derived from a comprehensive review of toxicological
studies. Extensive testing has demonstrated that steviol glycosides are not genotoxic,
carcinogenic, or associated with any reproductive or developmental toxicity.[1][3]

This technical guide provides a comprehensive overview of the available toxicological data for
steviol glycosides, with the understanding that these findings are applicable to Stevioside E. It
includes summaries of quantitative data, detailed experimental protocols for key studies, and
visualizations of relevant biological and experimental pathways.
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Introduction to Stevioside E

Stevioside E is one of the many diterpene glycosides responsible for the sweet taste of stevia
leaves.[4] Structurally, all steviol glycosides share a common aglycone, steviol, with different
sugar moieties attached. This structural similarity and common metabolic pathway are the
basis for the collective safety assessment of this class of compounds.

Metabolism and Pharmacokinetics

The toxicological profile of steviol glycosides is intrinsically linked to their metabolism in the
human body.

Metabolic Pathway

Steviol glycosides, including Stevioside E, are not hydrolyzed by digestive enzymes in the
upper gastrointestinal tract and are not absorbed intact to any significant extent.[5] Upon
reaching the colon, they are completely hydrolyzed by the gut microbiota to their common
aglycone, steviol.[6] Steviol is then absorbed from the colon, metabolized in the liver primarily
to steviol glucuronide, and subsequently excreted in the urine.[6] This metabolic pathway is
consistent across different steviol glycosides.[1][7]
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Metabolic Pathway of Stevioside E.

Toxicological Profile

The safety of steviol glycosides has been evaluated through a comprehensive battery of
toxicological studies.

Acute Toxicity

Steviol glycosides exhibit very low acute oral toxicity.
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Compound Species Route LD50 Reference
o Mouse, Rat, (Toskulkao et al.,
Stevioside Oral > 15 g/kg bw
Hamster 1997)

. (Toskulkao et al.,
Steviol Hamster (male) Oral 5.2 g/kg bw

1997)
. (Toskulkao et al.,
Steviol Hamster (female) Oral 6.1 g/kg bw
1997)
) (Toskulkao et al.,
Steviol Rat, Mouse Oral > 15 g/kg bw

1997)

Experimental Protocol: Acute Oral Toxicity Study of Stevioside
» Test Substance: Stevioside

e Species: Mice, Rats, and Hamsters of both sexes.

o Administration: Single oral gavage.

e Dosage: Up to 15 g/kg body weight.

e Observation Period: 14 days.

» Endpoints: Clinical signs of toxicity, mortality, and gross necropsy at the end of the
observation period.

e Results: No mortality or clinical signs of toxicity were observed at the highest dose tested.

Subchronic and Chronic Toxicity & Carcinogenicity

Long-term studies have not shown any evidence of toxicity or carcinogenicity for steviol
glycosides. The NOAEL from a 2-year rat carcinogenicity study with stevioside is the basis for
the established ADLI.[1][3]
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Experimental Protocol: 2-Year Carcinogenicity Study of Stevioside in Rats
e Test Substance: Stevioside (95.6% purity).

e Species: F344 rats (50 males and 50 females per group).

o Administration: In the diet.

e Dosage Levels: 0%, 0.1%, 0.3%, and 1.0% in the diet (equivalent to approximately 0, 40,
120, and 400 mg/kg bw/day for males and 0, 50, 150, and 500 mg/kg bw/day for females).
An additional study used dietary concentrations up to 2.5%, leading to the established
NOAEL of 967 mg/kg bw/day.[3]

o Duration: 24 months for females, 22 months for males.

o Endpoints: Survival, body weight, food consumption, clinical signs, hematology, clinical
chemistry, urinalysis, organ weights, and histopathological examination of a comprehensive
range of tissues.

o Results: No stevioside-related increases in the incidence of any tumor type were observed.
The NOAEL was determined to be the highest dose tested in the pivotal study, 2.5% in the
diet, which is equivalent to 967 mg stevioside/kg bw/day.[3]
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Workflow for a 2-Year Rodent Carcinogenicity Bioassay.

Genotoxicity
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A comprehensive set of in vitro and in vivo studies has been conducted to assess the genotoxic
potential of stevioside and its metabolite, steviol. The overall weight of evidence indicates that
steviol glycosides are not genotoxic.[1][3]
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us Test marrow

While some in vitro studies on steviol showed positive results for clastogenicity at high

concentrations with metabolic activation, these findings were not replicated in in vivo studies.

This suggests that the in vitro effects are not expressed in a whole animal system.

Experimental Protocol: In Vivo Micronucleus Assay

Test Substance: Stevioside or Steviol.
Species: Male and female mice (e.g., ddY or B6C3F1).
Administration: Typically oral gavage or intraperitoneal injection.

Dosage Levels: A range of doses up to a maximum tolerated dose or a limit dose (e.g., 2000
or 5000 mg/kg bw). A positive control (e.g., mitomycin C) and a vehicle control are included.

Sampling Time: Bone marrow is typically collected at 24 and 48 hours after a single
treatment, or 24 hours after the final dose in a repeat-dose study.

Analysis: Polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei. The
ratio of PCEs to normochromatic erythrocytes (NCES) is also determined as a measure of
cytotoxicity.

Results: No significant increase in the frequency of micronucleated PCEs was observed in
animals treated with stevioside or steviol compared to the vehicle control group.

Reproductive and Developmental Toxicity

Multiple studies in animals have not shown any adverse effects of steviol glycosides on

reproduction or development.
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Experimental Protocol: Two-Generation Reproductive Toxicity Study

Test Substance: Rebaudioside A.

Species: Wistar rats.

e Administration: In the diet.
e Dosage Levels: 0, 25,000, 50,000, and 100,000 ppm.

o Study Design: FO parental animals are exposed for a pre-mating period and throughout
mating, gestation, and lactation. The F1 generation is selected from the offspring and is also
exposed through maturity, mating, and production of the F2 generation.
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o Endpoints: Detailed observations of parental animals and offspring, including clinical signs,
body weight, food consumption, estrous cycles, mating performance, fertility, gestation
length, parturition, and litter observations. Gross and histopathological examination of
reproductive organs.

o Results: No adverse effects on any reproductive or developmental parameters were
observed at any dose level.

Acceptable Daily Intake (ADI)

Based on the comprehensive toxicological database, regulatory agencies have established a
group ADI for all steviol glycosides.

» JECFA and EFSA ADI: 4 mg/kg body weight/day (expressed as steviol equivalents).[1][2]

This ADI is based on the NOAEL of 967 mg stevioside/kg bw/day (which corresponds to 388
mg steviol equivalents/kg bw/day) from a 2-year rat carcinogenicity study, with the application
of a 100-fold safety factor.[3]

Conclusion

The toxicological and safety profile of Stevioside E is well-established through the extensive
data available for the broader class of steviol glycosides. The common metabolic pathway,
which results in the formation of steviol from all steviol glycosides in the gut, provides a strong
scientific basis for this read-across approach. The existing data from acute, subchronic,
chronic, genotoxicity, carcinogenicity, and reproductive toxicity studies consistently
demonstrate the safety of steviol glycosides for human consumption at the established ADI of 4
mg/kg bw/day (as steviol equivalents). Therefore, Stevioside E is considered safe under its
intended conditions of use as a sweetener.
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» To cite this document: BenchChem. [Stevioside E: A Toxicological and Safety Evaluation].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b295037 1#stevioside-e-toxicology-and-safety-
evaluation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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